molecular formula C16H15N3O3S B2650048 N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851978-54-6

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No. B2650048
CAS RN: 851978-54-6
M. Wt: 329.37
InChI Key: LHBSCBCREBVNES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.


Molecular Structure Analysis

The molecular formula of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is C16H12N4O2S2 . It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” include condensation, reduction, and nucleophilic substitution. The condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde forms a Schiff base. This Schiff base is then reduced with sodium borohydride to form a hydrazine. Finally, the hydrazine reacts with 1,3-benzothiazole-2-carbonyl chloride to form the final product.


Physical And Chemical Properties Analysis

“N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 99.7±0.3 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 133 Å2 , and its molar volume is 234.8±3.0 cm3 .

Scientific Research Applications

Antibacterial Agents

Compounds with a 1,3-benzothiazol-2-yl structure have been synthesized and studied as potential antibacterial agents . They have shown profound antimicrobial activity, which suggests that “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” might also have similar properties.

Antifungal Agents

The benzothiazol-2-yl structure is also found in compounds with antifungal properties . This suggests a potential application of the compound in the treatment of fungal infections.

Anti-inflammatory Agents

Benzothiazol-2-yl compounds have been associated with anti-inflammatory properties . This could indicate a potential use of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” in the treatment of inflammatory conditions.

Antitumor Agents

Quinazoline derivatives, which have a similar structure to benzothiazol-2-yl compounds, have been studied for their antitumor properties . This suggests that “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” might also have potential as an antitumor agent.

Inhibitors of Tyrosine Kinase Receptors

Quinazoline derivatives have been used as inhibitors of tyrosine kinase receptors, which are overexpressed in several types of cancers . This could be another potential application of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide”.

properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-8-5-9-13-15(12)17-16(23-13)19-18-14(20)10-22-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBSCBCREBVNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326185
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

CAS RN

851978-54-6
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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